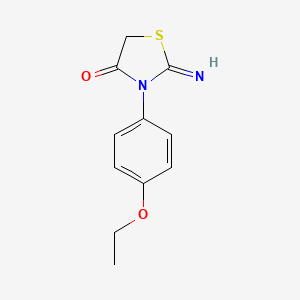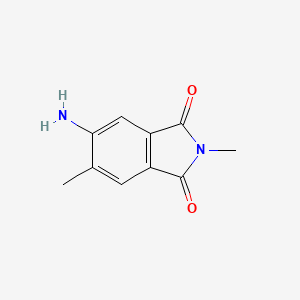
4-Chloro-2-hydroxybutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-hydroxybutanenitrile is an organic compound with the molecular formula C4H6ClNO. It is a versatile building block in organic synthesis, particularly valued for its role in the production of various pharmaceuticals and fine chemicals . The compound features a nitrile group (-CN) and a hydroxyl group (-OH) on a butane backbone, with a chlorine atom attached to the second carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chloro-2-hydroxybutanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles. For example, the addition of hydrogen cyanide to an aldehyde or ketone yields this compound.
Biocatalytic Process: A cyanide-free biocatalytic process involves the selective ring scission of (±)-5-(chloromethyl)-4,5-dihydroisoxazole to synthesize chiral this compound.
Industrial Production Methods: Industrial production often employs the biocatalytic process due to its efficiency and reduced environmental impact. This method avoids the use of highly toxic cyanide, making it safer and more sustainable .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Sodium hydroxide (NaOH) and potassium cyanide (KCN) are typical reagents for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted nitriles and alcohols.
Applications De Recherche Scientifique
4-Chloro-2-hydroxybutanenitrile has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a key intermediate in the synthesis of drugs such as L-carnitine and Atorvastatin.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-hydroxybutanenitrile involves its reactivity with various nucleophiles and electrophiles. The nitrile group can participate in nucleophilic addition reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions. These properties make it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
2-Hydroxybutanenitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloro-3-hydroxybutanenitrile: Has a hydroxyl group on the third carbon, leading to different reactivity and applications.
Uniqueness: 4-Chloro-2-hydroxybutanenitrile’s unique combination of functional groups (chlorine, hydroxyl, and nitrile) provides distinct reactivity patterns, making it particularly useful in the synthesis of pharmaceuticals and other fine chemicals .
Propriétés
Numéro CAS |
55980-87-5 |
|---|---|
Formule moléculaire |
C4H6ClNO |
Poids moléculaire |
119.55 g/mol |
Nom IUPAC |
4-chloro-2-hydroxybutanenitrile |
InChI |
InChI=1S/C4H6ClNO/c5-2-1-4(7)3-6/h4,7H,1-2H2 |
Clé InChI |
LFLUXCGENSMZNV-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)C(C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenethiol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B14630758.png)
![[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene](/img/structure/B14630759.png)
![2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14630763.png)
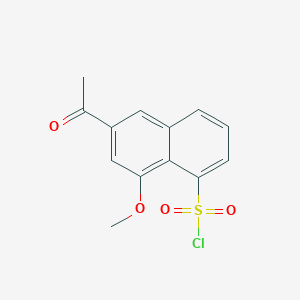
![4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14630786.png)
methanone](/img/structure/B14630805.png)
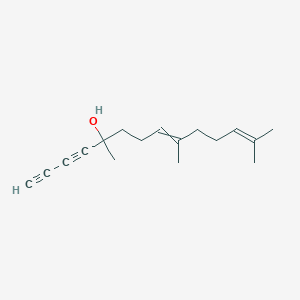
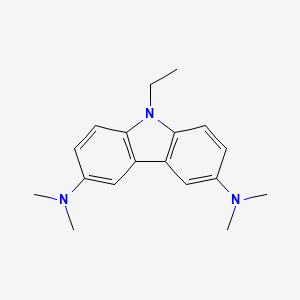

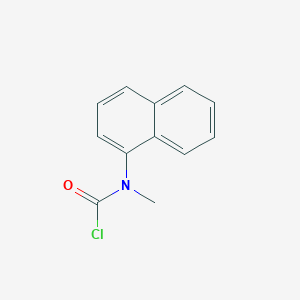
![Benzamide, N-[imino(phenylamino)methyl]-](/img/structure/B14630827.png)
